molecular formula C20H20N2O5S B14992550 2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14992550
M. Wt: 400.4 g/mol
InChI Key: AMQBWYKFJTYTAL-UHFFFAOYSA-N
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Description

2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a chromenone moiety, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the chromenone moiety and the carboxylate ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share structural similarities and may exhibit related biological activities.

    Chromenone Derivatives: Compounds like coumarin and its derivatives also contain a chromenone moiety and are known for their diverse biological activities.

Uniqueness

2-methylpropyl 4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-10(2)9-26-19(25)17-12(4)21-20(28-17)22-18(24)16-8-14(23)13-7-11(3)5-6-15(13)27-16/h5-8,10H,9H2,1-4H3,(H,21,22,24)

InChI Key

AMQBWYKFJTYTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C

Origin of Product

United States

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